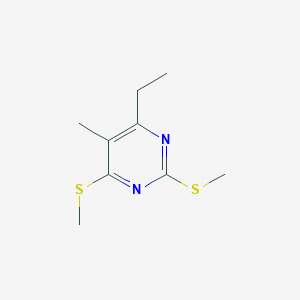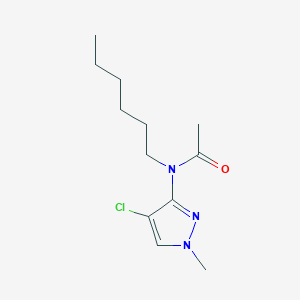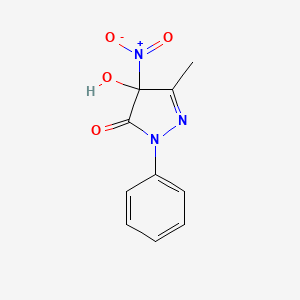
4-Hydroxy-5-methyl-4-nitro-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3-methyl-4-nitro-1-phenyl-1H-pyrazol-5(4H)-one is a synthetic organic compound belonging to the pyrazolone family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-methyl-4-nitro-1-phenyl-1H-pyrazol-5(4H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazolone ring: This can be achieved through the reaction of hydrazine derivatives with β-diketones under acidic or basic conditions.
Nitration: Introduction of the nitro group can be done using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.
Hydroxylation: The hydroxyl group can be introduced via hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-3-methyl-4-nitro-1-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride.
Substitution: Halogenating agents, alkylating agents, or nucleophiles.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazolones.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in enzyme inhibition studies.
Medicine: Investigation as a potential pharmaceutical agent due to its structural similarity to known drugs.
Industry: Use in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-3-methyl-4-nitro-1-phenyl-1H-pyrazol-5(4H)-one would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, altering biochemical pathways. Detailed studies would be required to elucidate its molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one: Lacks the nitro group, which may affect its reactivity and applications.
4-Hydroxy-1-phenyl-1H-pyrazol-5(4H)-one: Lacks both the nitro and methyl groups, potentially altering its chemical properties and uses.
Uniqueness
The presence of the nitro group in 4-Hydroxy-3-methyl-4-nitro-1-phenyl-1H-pyrazol-5(4H)-one may confer unique reactivity, making it useful in specific chemical reactions or applications where other similar compounds might not be as effective.
Propriétés
Numéro CAS |
114214-89-0 |
|---|---|
Formule moléculaire |
C10H9N3O4 |
Poids moléculaire |
235.20 g/mol |
Nom IUPAC |
4-hydroxy-5-methyl-4-nitro-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C10H9N3O4/c1-7-10(15,13(16)17)9(14)12(11-7)8-5-3-2-4-6-8/h2-6,15H,1H3 |
Clé InChI |
MJJNKHHQAQPGAU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=O)C1([N+](=O)[O-])O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-2-[(piperidin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B15213812.png)


![3-(4-Methoxyphenyl)-5-phenyl-2H-pyrano[2,3-B]quinolin-2-one](/img/structure/B15213820.png)
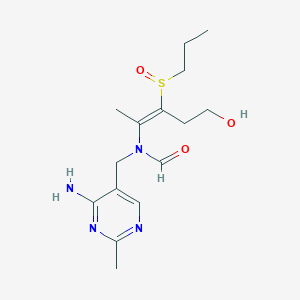

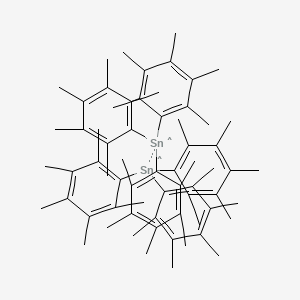
![N-(2-(2-Bromophenyl)benzo[d]oxazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B15213856.png)
![2-[(1,3,4-Thiadiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B15213863.png)

![N,N-Dimethyl-2-[1-[2-quinolinyl]ethylidene]hydrazinecarbothioamide](/img/structure/B15213872.png)
